molecular formula C16H16N2O5S B10973868 3-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10973868
M. Wt: 348.4 g/mol
InChI Key: LJRGRMKNMMZKEU-UHFFFAOYSA-N
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Description

3-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound that features a benzothiazole moiety, a bicyclic oxabicycloheptane ring, and a carboxylic acid functional group

Preparation Methods

Chemical Reactions Analysis

3-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, in its role as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the synthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

3-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID stands out due to its unique combination of a benzothiazole moiety and an oxabicycloheptane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4 g/mol

IUPAC Name

3-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C16H16N2O5S/c1-22-7-2-3-8-11(6-7)24-16(17-8)18-14(19)12-9-4-5-10(23-9)13(12)15(20)21/h2-3,6,9-10,12-13H,4-5H2,1H3,(H,20,21)(H,17,18,19)

InChI Key

LJRGRMKNMMZKEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4CCC(C3C(=O)O)O4

Origin of Product

United States

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